molecular formula C17H21FN2O4 B2838241 methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396555-83-1

methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2838241
CAS No.: 1396555-83-1
M. Wt: 336.363
InChI Key: CMJLUXCZNGVECL-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H21FN2O4 and its molecular weight is 336.363. The purity is usually 95%.
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Biological Activity

Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with significant biological activity. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dihydroisoquinoline core, a fluorine atom at the 7-position, and a piperidine derivative. The molecular formula is C18H20FN2O4C_{18}H_{20}FN_2O_4, and its systematic name reflects its complex functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the dihydroisoquinoline backbone.
  • Introduction of the fluorine substituent.
  • Acylation with 4-hydroxypiperidine to yield the final product.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures often possess significant antibacterial properties. For example, compounds similar to methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl) have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties. Isoquinolines are known to interact with neurotransmitter systems, potentially influencing mood and cognition .

The biological activity is believed to stem from its ability to modulate specific receptors or enzymes within biological pathways. For instance:

  • Bruton’s Tyrosine Kinase (BTK) Inhibition : Compounds within this structural family have been identified as inhibitors of BTK, which plays a crucial role in B-cell signaling pathways. This inhibition can be beneficial in treating certain hematological malignancies .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of related isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potent activity .
  • Neuropharmacological Effects : In animal models, compounds with similar structures exhibited anxiolytic and antidepressant effects when administered at specific dosages. Behavioral tests indicated improvements in anxiety-like behaviors compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CNS EffectsPotential anxiolytic and antidepressant properties
BTK InhibitionImplicated in treatment for hematological malignancies

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Step 1CyclizationIsoquinoline precursors
Step 2FluorinationFluorinating agents
Step 3Acylation4-Hydroxypiperidine derivatives

Properties

IUPAC Name

methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-24-17(23)20-9-4-11-2-3-12(18)10-14(11)15(20)16(22)19-7-5-13(21)6-8-19/h2-3,10,13,15,21H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLUXCZNGVECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)N3CCC(CC3)O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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